(E)-tert-butyl 3-(2-bromo-5-chlorophenyl)acrylate
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Overview
Description
(E)-tert-butyl 3-(2-bromo-5-chlorophenyl)acrylate is an organic compound that features a tert-butyl ester group attached to an acrylate moiety, which is further substituted with a 2-bromo-5-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-bromo-5-chlorophenyl)acrylate typically involves the reaction of tert-butyl acrylate with 2-bromo-5-chlorobenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde reacts with the ester in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(2-bromo-5-chlorophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acrylate moiety can be reduced to the corresponding alcohol or oxidized to form carboxylic acids or other derivatives.
Polymerization: The acrylate group can participate in radical polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include substituted phenyl acrylates with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and reduced acrylate derivatives.
Scientific Research Applications
(E)-tert-butyl 3-(2-bromo-5-chlorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(2-bromo-5-chlorophenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the acrylate moiety and the halogenated phenyl ring.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl chloroacetate
- Methyl bromoacetate
Uniqueness
(E)-tert-butyl 3-(2-bromo-5-chlorophenyl)acrylate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which provides distinct reactivity and potential for further functionalization. Additionally, the acrylate moiety allows for polymerization and other reactions that are not possible with simpler esters.
Properties
IUPAC Name |
tert-butyl (E)-3-(2-bromo-5-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClO2/c1-13(2,3)17-12(16)7-4-9-8-10(15)5-6-11(9)14/h4-8H,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYZEQHUXSQJOZ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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